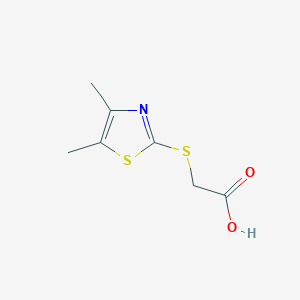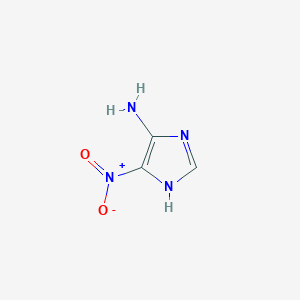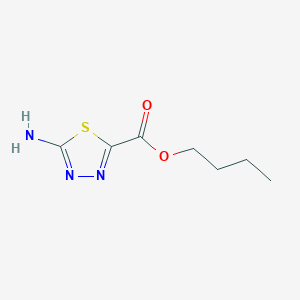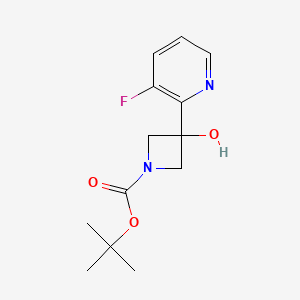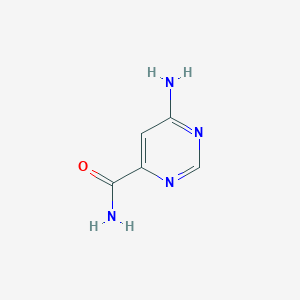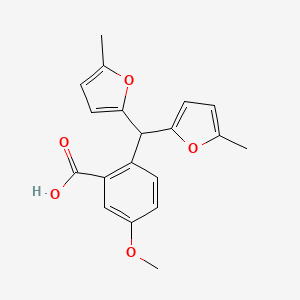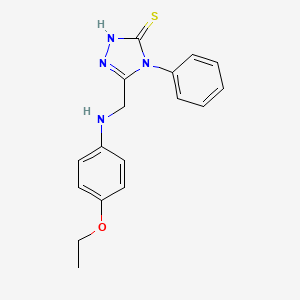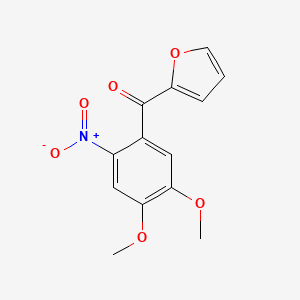
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a synthetic organic compound characterized by the presence of both a nitrophenyl and a furan moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone typically involves the reaction of 4,5-dimethoxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of glacial acetic acid as a solvent and red fuming nitric acid as a nitrating agent. The reaction is carried out at low temperatures (0°C) to ensure controlled nitration and high yield .
Step 1: Dissolve 4,5-dimethoxybenzaldehyde in glacial acetic acid.
Step 2: Add red fuming nitric acid dropwise to the solution while maintaining the temperature at 0°C.
Step 3: After the reaction is complete, pour the mixture into water to precipitate the product.
Step 4: Filter and recrystallize the product from ethanol to obtain pure this compound as yellow crystals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Major Products
Reduction: (4,5-Dimethoxy-2-aminophenyl)(furan-2-yl)methanone.
Substitution: Various substituted phenyl-furan derivatives.
Oxidation: Furan-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
This compound is studied for its potential biological activities. The presence of both nitro and methoxy groups suggests it could interact with biological molecules in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research focuses on their ability to act as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone
- (2-Amino-4,5-dimethoxy-phenyl)(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a furan moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H11NO6 |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
(4,5-dimethoxy-2-nitrophenyl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C13H11NO6/c1-18-11-6-8(13(15)10-4-3-5-20-10)9(14(16)17)7-12(11)19-2/h3-7H,1-2H3 |
InChI-Schlüssel |
RICFDSNXGAVIQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CO2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


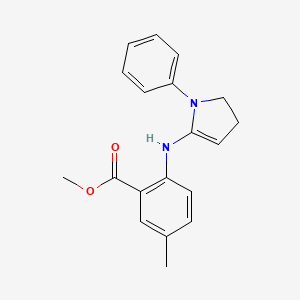
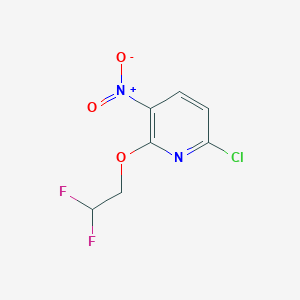
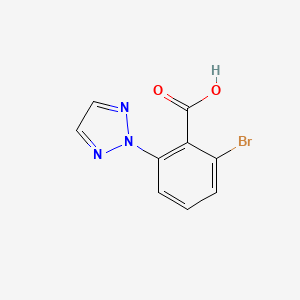

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)

